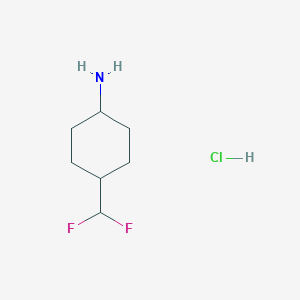

4-(Difluoromethyl)cyclohexan-1-amine hydrochloride

CAS No.: 2098033-30-6

Cat. No.: VC3022488

Molecular Formula: C7H14ClF2N

Molecular Weight: 185.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098033-30-6 |

|---|---|

| Molecular Formula | C7H14ClF2N |

| Molecular Weight | 185.64 g/mol |

| IUPAC Name | 4-(difluoromethyl)cyclohexan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H13F2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h5-7H,1-4,10H2;1H |

| Standard InChI Key | XPDQVLLLKXNZRC-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1C(F)F)N.Cl |

| Canonical SMILES | C1CC(CCC1C(F)F)N.Cl |

Introduction

4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is a chemical compound that belongs to the class of organic amines. It features a cyclohexane ring with a difluoromethyl group at the 4-position and an amine group at the 1-position. This unique structure imparts specific chemical and biological properties, making it valuable in scientific research, particularly in chemistry and biology.

Key Characteristics:

-

Molecular Formula: The molecular formula for 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is not explicitly detailed in the available literature, but it is known to have a molecular weight of 185.64 g/mol.

-

Chemical Structure: The compound includes a cyclohexane ring with a difluoromethyl group and an amine group, which significantly influences its reactivity and biological activity.

Synthesis of 4-(Difluoromethyl)cyclohexan-1-amine Hydrochloride

The synthesis of this compound typically involves the reaction of cyclohexanone with difluoromethylamine. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used to facilitate the conversion of the ketone into the desired amine.

Synthesis Steps:

-

Starting Materials: Cyclohexanone and difluoromethylamine.

-

Reaction Conditions: The reaction is typically carried out in the presence of reducing agents.

-

Product Formation: The resulting product is 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride.

Reactivity Features:

-

Nucleophilicity: The amine group provides a reactive site for nucleophilic attacks.

-

Fluorine Effects: The difluoromethyl group enhances lipophilicity and metabolic stability, influencing its interactions with biological systems.

Biological Applications and Mechanism of Action

This compound is primarily used in biological research, particularly in studies involving enzyme inhibition and protein interactions. The difluoromethyl group enhances the compound's binding affinity for specific molecular targets, influencing biochemical pathways such as signal transduction and metabolic processes.

Biological Activities:

-

Enzyme Inhibition: The compound can modulate enzymatic activity by interacting with specific enzymes.

-

Receptor Interactions: It influences receptor binding, affecting signal transduction pathways.

Applications in Scientific Research

4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is utilized in various scientific fields due to its unique properties. It is particularly relevant in drug development and enzyme studies, where its ability to interact with biological targets is valuable.

Research Areas:

-

Pharmaceutical Development: Used in the development of new drugs due to its potential biological activity.

-

Enzyme Studies: Employed to study enzyme inhibition and modulation.

Data and Findings

While specific data tables are not available for this compound, its properties and applications are summarized below:

| Property | Description |

|---|---|

| Molecular Weight | 185.64 g/mol |

| Chemical Structure | Cyclohexane ring with difluoromethyl and amine groups |

| Synthesis | Reaction of cyclohexanone with difluoromethylamine |

| Biological Activity | Enzyme inhibition and receptor interactions |

| Applications | Pharmaceutical development and enzyme studies |

Research Implications:

-

The compound's unique structure and properties make it a valuable tool in biological research.

-

Its applications in drug development highlight its potential for therapeutic uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume